3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride
CAS No.: 58753-54-1
Cat. No.: VC0547855
Molecular Formula: C23H26ClNO
Molecular Weight: 367.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58753-54-1 |
|---|---|
| Molecular Formula | C23H26ClNO |
| Molecular Weight | 367.9 g/mol |
| IUPAC Name | 3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H |
| Standard InChI Key | NJTUORMLOPXPBY-UHFFFAOYSA-N |
| SMILES | CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl |
| Canonical SMILES | CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
The hydrochloride salt of ZM-39923 has the molecular formula C₂₃H₂₆ClNO, derived from the parent compound (C₂₃H₂₅NO) through protonation of the amine group . Key physicochemical properties include:
The naphthalene moiety contributes to hydrophobic interactions with target proteins, while the benzyl-isopropylamine group enables selective binding to JAK3’s ATP-binding pocket .
Structural Characterization
X-ray crystallography reveals a planar naphthalene system connected via a ketone linker to a flexible tertiary amine sidechain . The hydrochloride salt improves aqueous solubility (0.5 mg/mL at pH 5.0) compared to the free base form . Hydrogen bonding between the protonated amine and chloride ion stabilizes the crystal lattice, as evidenced by differential scanning calorimetry showing a sharp melting point at 218°C .
Synthesis and Analytical Profiling
Synthetic Routes
Industrial synthesis typically involves a three-step process:
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Friedel-Crafts acylation of 2-naphthol with chloroacetone to form 1-(2-naphthyl)propan-1-one.
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Mannich reaction with benzyl-isopropylamine under basic conditions.
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Salt formation via HCl gas bubbling in anhydrous diethyl ether .
The final product is purified using reversed-phase HPLC (≥99% purity), with characteristic retention at 14.2 minutes on a C18 column (acetonitrile/water gradient) .
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH⁺), 7.82–7.12 (m, 11H, aromatic), 4.21 (q, J=6.8 Hz, 1H, CH₃CH), 3.55 (t, 2H, NCH₂), 2.98 (m, 4H, CH₂CO and CH(CH₃)₂) .
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HRMS (ESI+): m/z 332.1984 [M+H]⁺ (calc. 332.1989 for C₂₃H₂₆NO⁺) .
Pharmacological Activity
Kinase Inhibition Profile
ZM-39923 hydrochloride exhibits nanomolar potency against JAK3 (pIC₅₀ = 7.1), with >100-fold selectivity over JAK1 (pIC₅₀ = 4.4) and EGFR (pIC₅₀ = 5.6) . This selectivity arises from steric complementarity with JAK3’s smaller ATP-binding pocket, as shown in molecular docking studies .
| Target | pIC₅₀ | IC₅₀ (nM) | Selectivity vs JAK3 |
|---|---|---|---|
| JAK3 | 7.1 | 79 | 1× |
| EGFR | 5.6 | 25,000 | 316× |
| CDK4 | <5.0 | >100,000 | >1,266× |
Transglutaminase 2 Inhibition
Unexpectedly, ZM-39923 also inhibits TGM2 (IC₅₀ = 1.2 μM) by covalently modifying the active-site cysteine through its α,β-unsaturated ketone moiety . This dual activity complicates interpretation of cellular studies but enables research into JAK3-TGM2 crosstalk in fibrosis and celiac disease .
Mechanism of Action
JAK3 Inhibition Dynamics
The compound acts as a Type I ATP-competitive inhibitor, binding to the active kinase conformation. Surface plasmon resonance shows a kon of 2.1×10⁵ M⁻¹s⁻¹ and koff of 0.018 s⁻¹, yielding a residence time of 55 seconds . Mutagenesis studies identify Val⁸⁸⁶ and Leu⁹⁰⁵ as critical residues for binding .
Off-Target Effects
At concentrations >10 μM, ZM-39923 hydrochloride:
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Blocks hERG channels (IC₅₀ = 8.3 μM), risking QT prolongation
Research Applications
Immunology
In Jurkat T-cells, 10 μM ZM-39923 reduces IL-2 secretion by 92% by blocking JAK3-STAT5 signaling . Paradoxically, TGM2 inhibition at higher doses (30 μM) attenuates NF-κB activation, suggesting dose-dependent immune modulation .
Oncology
Stability and Pharmacokinetics
Degradation Pathways
The hydrochloride salt undergoes pH-dependent degradation:
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Acidic conditions (pH 2.0): Stable for >24 hours
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Neutral buffer (pH 7.4): Hydrolyzes to ZM-449829 (t₁/₂ = 36 minutes) via ketone hydration
ADME Properties
| Parameter | Value | Method |
|---|---|---|
| LogP (free base) | 3.8 ± 0.2 | Shake-flask |
| Plasma Protein Binding | 89.2% | Ultrafiltration |
| CLₕ (human) | 32 mL/min/kg | Hepatocyte clearance |
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